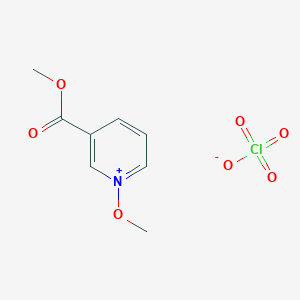
1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a pyridinium-based ionic liquid that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate is not fully understood. However, it is believed to interact with biological membranes, leading to changes in their physical properties. 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate has also been shown to have anti-inflammatory and antioxidant properties. In addition, 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate has been shown to affect the activity of certain neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate has several advantages for lab experiments, including its high solubility in water and organic solvents, low toxicity, and stability at high temperatures. However, 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate also has limitations, including its high cost and the need for careful handling due to its toxic and corrosive nature.
Orientations Futures
There are several future directions for the use of 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate in scientific research. One potential application is in the development of new anticancer drugs. 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate has also been suggested as a potential electrolyte for use in energy storage devices. In addition, 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate could be used as a catalyst in organic reactions, leading to the development of new synthetic methods.
Conclusion:
In conclusion, 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate is a pyridinium-based ionic liquid that has been widely used in scientific research due to its unique properties. It has been synthesized using various methods and has been used as a solvent, reagent, electrolyte, and catalyst. 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate has several biochemical and physiological effects and has potential applications in the development of new drugs and energy storage devices. However, its high cost and toxic and corrosive nature limit its use in some applications.
Méthodes De Synthèse
1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate can be synthesized using various methods, including the reaction between pyridine and chloromethyl methyl ether, followed by the reaction with dimethyl carbonate and perchloric acid. Another method involves the reaction between pyridine and dimethyl carbonate, followed by the reaction with chloromethyl methyl ether and perchloric acid. The synthesis of 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate requires careful handling due to its toxic and corrosive nature.
Applications De Recherche Scientifique
1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate has been widely used in scientific research due to its unique properties. It has been used as a solvent for various chemical reactions, including the synthesis of organic compounds. 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate has also been used as a reagent for the determination of metal ions in water samples. In addition, 1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate has been used as an electrolyte in electrochemical devices and as a catalyst in organic reactions.
Propriétés
IUPAC Name |
methyl 1-methoxypyridin-1-ium-3-carboxylate;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3.ClHO4/c1-11-8(10)7-4-3-5-9(6-7)12-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWVPVXLBDYCQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C[N+](=CC=C1)OC.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-fluorophenyl)-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2757880.png)
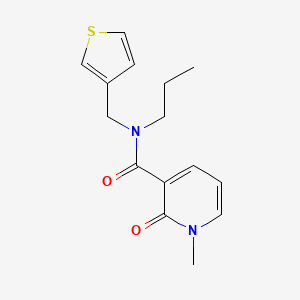

![1-[(4-Methylphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2757883.png)
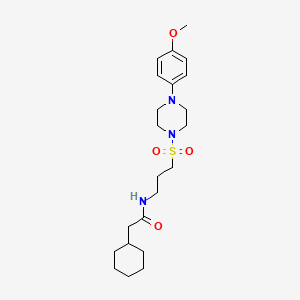

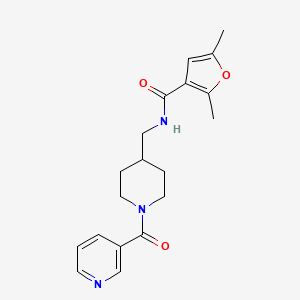
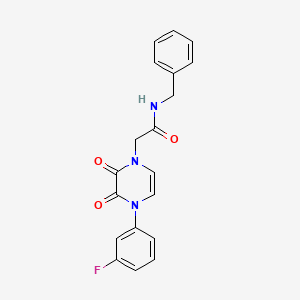
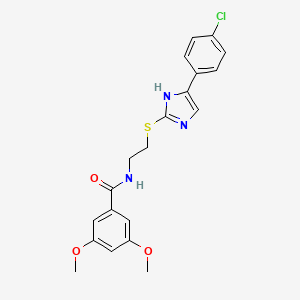
![N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2757895.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B2757898.png)
![2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2757899.png)
![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2757901.png)
![3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2757902.png)